5-(2-Methylpropyl)-5-phenylimidazolidine-2,4-dione

Beschreibung

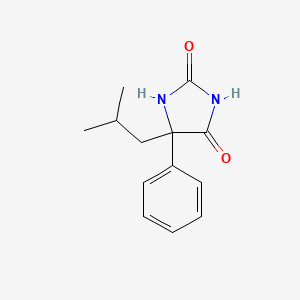

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-(2-methylpropyl)-5-phenylimidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-9(2)8-13(10-6-4-3-5-7-10)11(16)14-12(17)15-13/h3-7,9H,8H2,1-2H3,(H2,14,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYVOCCKCQWJPAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1(C(=O)NC(=O)N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6943-30-2, 100615-58-5 | |

| Record name | NSC52921 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52921 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(2-methylpropyl)-5-phenylimidazolidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methylpropyl)-5-phenylimidazolidine-2,4-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of phenylhydrazine with an appropriate diketone, followed by cyclization to form the imidazolidine ring. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

5-(2-Methylpropyl)-5-phenylimidazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives.

Reduction: Reduction reactions can lead to the formation of reduced imidazolidine derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups on the imidazolidine ring are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine-2,4-dione derivatives with additional oxygen-containing functional groups, while reduction may produce simpler imidazolidine derivatives .

Wissenschaftliche Forschungsanwendungen

1.1. Anticancer Activity

Research indicates that imidazolidine derivatives, including 5-(2-Methylpropyl)-5-phenylimidazolidine-2,4-dione, exhibit potential anticancer properties. These compounds have been studied for their ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. A study highlighted the effectiveness of these compounds in targeting specific pathways involved in cancer progression, suggesting their potential as therapeutic agents in oncology .

1.2. Neurological Applications

The compound has also been investigated for its effects on neuropeptide Y (NPY) receptors. Modulation of these receptors can influence neurological disorders such as anxiety and depression. The derivatives of imidazolidine have shown promise in preclinical models, indicating potential benefits in treating mood disorders .

2.1. Pesticide Development

This compound is being explored as a component in pesticide formulations. Its efficacy against specific pests and its environmental impact are under evaluation, with preliminary results suggesting that it could serve as a viable alternative to traditional pesticides . The compound's stability and effectiveness in various environmental conditions make it a candidate for further development.

2.2. Plant Growth Regulation

There is ongoing research into the use of this compound as a plant growth regulator. Studies have indicated that imidazolidine derivatives can enhance growth rates and improve crop yields under certain conditions, potentially providing a sustainable approach to agriculture .

3.1. Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing other complex molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable in the synthesis of pharmaceuticals and agrochemicals .

3.2. Buffering Agent

This compound is utilized as an organic buffer in biological and biochemical applications. Its ability to maintain pH stability is crucial in various laboratory settings, particularly in enzymatic reactions where pH fluctuations can significantly affect outcomes .

Case Studies

Wirkmechanismus

The mechanism of action of 5-(2-Methylpropyl)-5-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the desired therapeutic or industrial effects .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their properties:

Key Observations:

- Substituent Bulk and Polarity : The isobutyl group in the target compound enhances lipophilicity compared to smaller substituents (e.g., methyl or isopropyl). This may reduce aqueous solubility but improve membrane permeability .

- Aromatic vs.

- Synthetic Yields : Analogs with sulfur-containing substituents (e.g., 4-methylsulfanylphenyl) exhibit moderate yields (37%), suggesting that steric or electronic factors may influence reaction efficiency .

Physicochemical Properties

- Density and Refractive Index : The 4-methoxyphenyl analog (C₁₆H₁₄N₂O₃) has a density of 1.256 g/cm³ and refractive index of 1.594 . These values are comparable to other aromatic hydantoins, indicating similar packing efficiency in solid states.

- Melting Points : Sulfonyl-substituted derivatives (e.g., 5-[4-(methylsulfonyl)phenyl]-5-phenylimidazolidine-2,4-dione) exhibit higher melting points (223–224°C) due to increased polarity and hydrogen-bonding capacity .

Biologische Aktivität

5-(2-Methylpropyl)-5-phenylimidazolidine-2,4-dione, also known as a hydantoin derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the imidazolidine-2,4-dione core structure, which is known for its ability to interact with various biological targets. The presence of the 2-methylpropyl and phenyl groups contributes to its lipophilicity, potentially enhancing its bioavailability and interaction with cellular membranes.

1. Antimicrobial Properties

Research indicates that compounds within the imidazolidine class exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of imidazolidine-2,4-dione can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for these compounds typically range from 2 to 16 µg/mL against various microbial strains .

| Microbial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4 |

| Escherichia coli | 8 |

| Pseudomonas aeruginosa | 16 |

2. Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through various in vivo models. In a study involving rats, the compound demonstrated significant reductions in inflammatory markers when administered in appropriate doses. The mechanism appears to involve the inhibition of pro-inflammatory cytokines and modulation of immune responses .

3. Cardiovascular Effects

Pharmacological studies have highlighted the cardiovascular effects of related imidazolidine derivatives. For example, one derivative was found to induce hypotension and bradycardia in animal models, suggesting potential applications in managing hypertension . The proposed mechanism involves endothelial muscarinic receptor activation leading to nitric oxide (NO) release, which causes vasodilation.

Study on Antinociceptive Activity

A notable study investigated the antinociceptive properties of a closely related compound (IM-3) using the hot plate test and tail-flick test in rodents. Results indicated that the compound exhibited significant pain-relieving effects at certain dosages, suggesting its potential as an analgesic agent .

Toxicological Assessment

A comprehensive risk assessment was conducted to evaluate the safety profile of this compound. Findings indicated low toxicity levels at therapeutic doses, although further studies are warranted to fully understand its long-term effects and safety in humans .

Q & A

Q. How can structural modifications enhance selectivity or reduce off-target effects?

- Methodology :

- SAR studies : Synthesize analogs with varied substituents (e.g., electron-withdrawing groups on the phenyl ring) and screen against target vs. related proteins.

- Co-crystallization : Resolve ligand-protein complexes to guide rational design (e.g., optimizing hydrogen bonds with active-site residues) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.